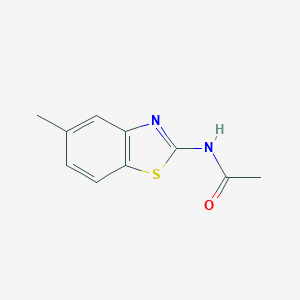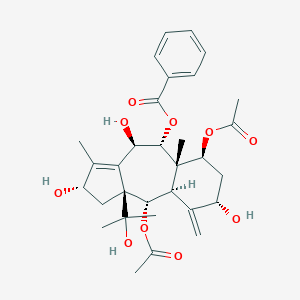
Tosufloxacin tosylate
Vue d'ensemble
Description
La tosufloxacine tosylate est un antibiotique fluoroquinolone synthétique. Il est connu pour son activité antibactérienne à large spectre, particulièrement efficace contre les bactéries à Gram positif et à Gram négatif. Ce composé est utilisé pour traiter diverses infections, notamment les infections respiratoires, urinaires et gastro-intestinales .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La tosufloxacine tosylate est synthétisée par un procédé chimique en plusieurs étapes. La principale voie de synthèse implique la réaction de la tosufloxacine avec l’acide p-toluènesulfonique pour former le sel tosylate. Les conditions réactionnelles comprennent généralement une température et un pH contrôlés pour assurer la formation du produit souhaité .
Méthodes de production industrielle : Dans les milieux industriels, la tosufloxacine tosylate est produite à l’aide de réacteurs chimiques à grande échelle. Le processus implique le contrôle précis des paramètres réactionnels tels que la température, la pression et la composition du solvant pour maximiser le rendement et la pureté. Le produit final est ensuite purifié par des techniques de cristallisation et de filtration .
Analyse Des Réactions Chimiques
Types de réactions : La tosufloxacine tosylate subit diverses réactions chimiques, notamment :
Oxydation : La tosufloxacine tosylate peut être oxydée dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir la tosufloxacine tosylate en formes réduites présentant des propriétés pharmacologiques différentes.
Substitution : La tosufloxacine tosylate peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes et les nucléophiles.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la tosufloxacine tosylate présentant des propriétés chimiques et pharmacologiques modifiées .
4. Applications de la recherche scientifique
La tosufloxacine tosylate a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisée comme composé de référence en chimie analytique pour l’étude des antibiotiques fluoroquinolones.
Biologie : Employée dans des études microbiologiques pour étudier les mécanismes de résistance bactérienne.
Médecine : Utilisée dans la recherche clinique pour développer de nouvelles thérapies antibactériennes.
Industrie : Appliquée dans l’industrie pharmaceutique pour la production de médicaments antibactériens
Applications De Recherche Scientifique
Tosufloxacin tosylate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for studying fluoroquinolone antibiotics.
Biology: Employed in microbiological studies to investigate bacterial resistance mechanisms.
Medicine: Utilized in clinical research to develop new antibacterial therapies.
Industry: Applied in the pharmaceutical industry for the production of antibacterial drugs
Mécanisme D'action
La tosufloxacine tosylate exerce ses effets antibactériens en inhibant la gyrase de l’ADN bactérien et la topoisomérase IV. Ces enzymes sont cruciales pour la réplication, la transcription et la réparation de l’ADN bactérien. En inhibant ces enzymes, la tosufloxacine tosylate empêche la division cellulaire bactérienne et entraîne la mort cellulaire .
Composés similaires :
- Ofloxacine
- Ciprofloxacine
- Lévofloxacine
Comparaison : La tosufloxacine tosylate est unique parmi les fluoroquinolones en raison de son efficacité élevée contre un large spectre de bactéries, y compris celles résistantes à d’autres fluoroquinolones. Elle présente également un profil de sécurité favorable par rapport à certaines autres fluoroquinolones .
Comparaison Avec Des Composés Similaires
- Ofloxacin
- Ciprofloxacin
- Levofloxacin
Comparison: Tosufloxacin tosylate is unique among fluoroquinolones due to its high efficacy against a broad spectrum of bacteria, including those resistant to other fluoroquinolones. It also has a favorable safety profile compared to some other fluoroquinolones .
Propriétés
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3.C7H8O3S/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSQVOKOWWIUCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
100490-36-6 (Parent) | |
| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8047842 | |
| Record name | Tosufloxacin toluenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100490-94-6, 115964-29-9 | |
| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100490-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115964-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tosufloxacin tosilate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115964299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tosufloxacin toluenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOSUFLOXACIN TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO6NM634EH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)
![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)
